ETHYL 5-FLUORO-1-METHYL-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Overview
Description
Ethyl 5-fluoro-1-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indole and a pyrrolizine ring system, with various functional groups including a fluoro, methyl, and oxo group.
Preparation Methods
The synthesis of ethyl 5-fluoro-1-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole derivative with a suitable pyrrolizine precursor under specific conditions.
Functional Group Introduction:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. These methods often require precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Ethyl 5-fluoro-1-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-fluoro-1-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spiro compound chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 5-fluoro-1-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can be compared with other similar spiro compounds, such as:
Spiro[indole-3,3’-pyrrolidine]: This compound features a similar spiro linkage but lacks the fluoro and oxo groups, resulting in different chemical properties and biological activities.
Spiro[indole-3,3’-piperidine]:
Spiro[indole-3,3’-azetidine]: The presence of an azetidine ring in this compound introduces unique structural and functional characteristics compared to the pyrrolizine ring.
Properties
IUPAC Name |
ethyl 5'-fluoro-1'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-indole]-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-24-16(22)12-10-18(21-8-4-5-14(12)21)13-9-11(19)6-7-15(13)20(2)17(18)23/h6-7,9,12,14H,3-5,8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKNVICEBMPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C3=C(C=CC(=C3)F)N(C2=O)C)N4C1CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107101 | |
Record name | Ethyl 5-fluoro-1,1′,2,2′,5′,6′,7′,7′a-octahydro-1-methyl-2-oxospiro[3H-indole-3,3′-[3H]pyrrolizine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005095-76-0 | |
Record name | Ethyl 5-fluoro-1,1′,2,2′,5′,6′,7′,7′a-octahydro-1-methyl-2-oxospiro[3H-indole-3,3′-[3H]pyrrolizine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005095-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-1,1′,2,2′,5′,6′,7′,7′a-octahydro-1-methyl-2-oxospiro[3H-indole-3,3′-[3H]pyrrolizine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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